![molecular formula C22H20ClFN4O3S B3004148 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline CAS No. 1112399-68-4](/img/structure/B3004148.png)
5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline involves the formation of rigid analogues to enhance activity, as seen in the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), which is a potent anti-acetylcholinesterase inhibitor. The synthesis process includes the use of Michael addition reactions, as demonstrated in the creation of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, where secondary amines are added to α, β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography. For instance, the crystal structure of a similar compound, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, was determined, providing detailed information about the unit-cell dimensions and space group . Similarly, the structure of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was elucidated, revealing intermolecular interactions and confirming the presence of specific molecular interactions through X-ray study .
Chemical Reactions Analysis
The chemical reactivity and interactions of these compounds have been analyzed using various computational methods, including density functional theory (DFT). For example, the novel quinolinone derivative underwent a conformational analysis, and its stability was assessed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis. The local reactivity descriptors were calculated to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed to determine the purity and stability of related compounds, such as 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. These methods provide information on the selectivity, precision, accuracy, linearity, and sensitivity of the analytical procedures. Additionally, kinetic studies of the decomposition process in acidic and alkaline environments have been performed to understand the stability of the compounds .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study focused on synthesizing derivatives of piperidine, including compounds similar to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", demonstrated significant antibacterial activity. These compounds were synthesized using microwave-assisted synthesis, highlighting a novel approach in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-cancer Activity
- Research evaluated a 1, 2, 4 - triazole derivative, structurally related to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", for its anti-cancer activity against Dalton’s Lymphoma Ascitic in mice. The compound showed considerable improvement in various hematological parameters, suggesting its potential as an anti-cancer agent (Arul & Smith, 2016).
Acetylcholinesterase Inhibition
- A study synthesized compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, related to the query compound, which exhibited potent anti-acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases (Sugimoto et al., 1995).
Anti-fatigue Effects
- Research involving benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, indicated anti-fatigue effects in animal models. These compounds improved swimming endurance capacity in mice, suggesting potential applications in managing fatigue-related conditions (Wu et al., 2014).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-16(24)15(23)9-12/h5-10H,4,11H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMGICQOOMQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

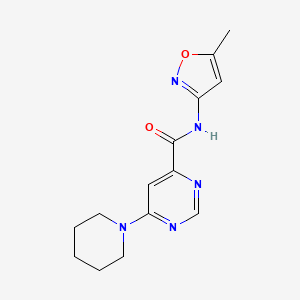
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)
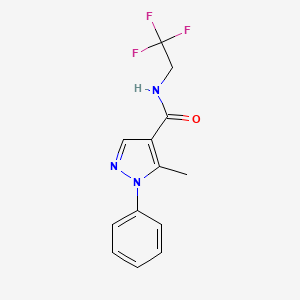
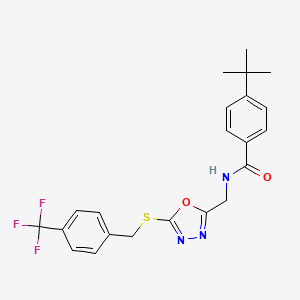
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
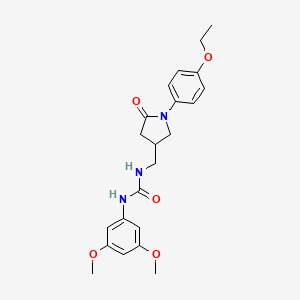
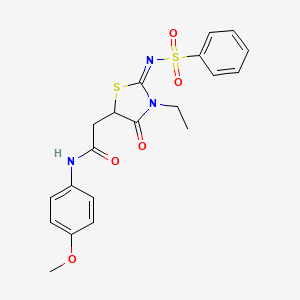
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)